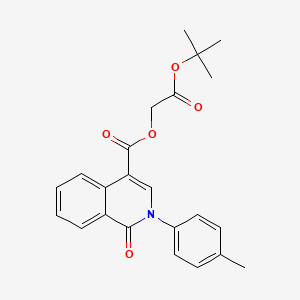

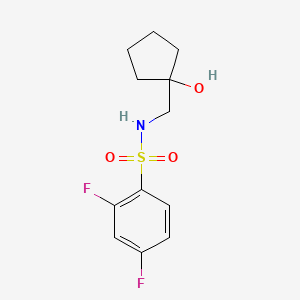

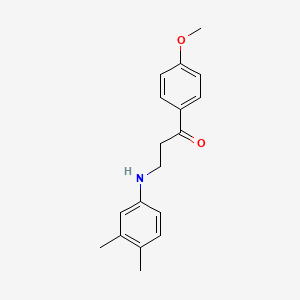

![molecular formula C23H16FNO3 B2765819 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide CAS No. 923211-12-5](/img/structure/B2765819.png)

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide” is a chemical compound with the molecular formula C23H16FNO3 . It has an average mass of 373.376 Da and a monoisotopic mass of 373.111420 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide” is characterized by the presence of a chromen-6-yl core, a common scaffold in medicinal chemistry due to its biological relevance . The molecular structure is confirmed using spectroscopic methods, which provide information about the functional groups present and the overall molecular framework .Scientific Research Applications

Microwave Induced Synthesis and Antimicrobial Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide is part of a class of compounds that have been synthesized to explore their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine derivatives were synthesized, with the presence of a fluorine atom enhancing antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Iron-Catalyzed Fluorination

Research on the fluorination of C-H bonds has highlighted the use of iron catalysis to achieve chemoselective fluorine transfer. This method demonstrates broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis of fluorinated compounds, including those similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide (Groendyke, AbuSalim, & Cook, 2016).

Novel Crystalline Forms and Patent Applications

The development of novel crystalline forms of similar compounds highlights the interest in optimizing physical properties for better therapeutic and material applications. Such research contributes to the understanding of how molecular modifications can affect the performance and application of fluorophenyl benzamides (Norman, 2008).

Cytotoxic Activity in Cancer Research

Compounds structurally related to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide have been evaluated for their cytotoxic activity against human cancer cell lines, offering insights into the potential of these compounds in cancer therapy. The structure-activity relationship studies contribute to the design of new anticancer agents with improved efficacy and selectivity (Raj, Bhatia, Kapur, Sharma, Saxena, & Ishar, 2010).

GPR35 Agonist Research

Research into G protein-coupled receptor (GPR35) agonists, involving compounds with similar structural motifs, indicates the therapeutic potential of such molecules in treating diseases mediated by this receptor. This line of research underscores the importance of structural modifications to achieve high affinity and selectivity for target receptors (Thimm, Funke, Meyer, & Müller, 2013).

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-6-8-15(9-7-14)23(27)25-16-10-11-21-18(12-16)20(26)13-22(28-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYVIRCHAJLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

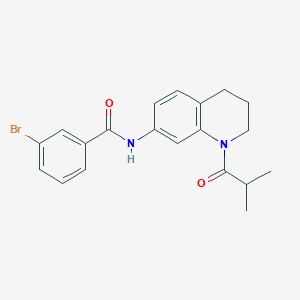

![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)

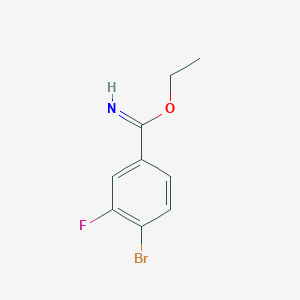

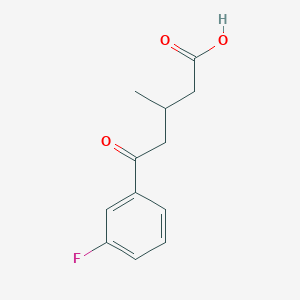

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

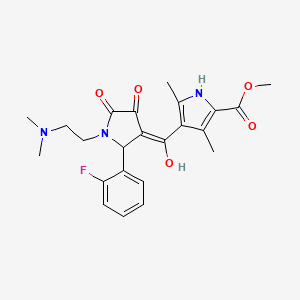

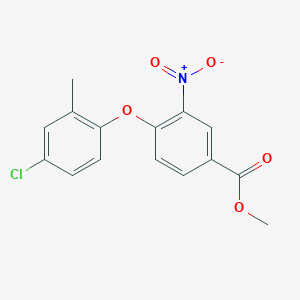

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

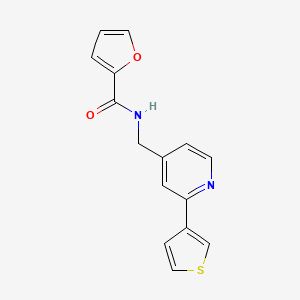

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)